Olopatadine Isopropyl Ester

Catalog No.
S861792
CAS No.
1206456-44-1
M.F
C24H29NO3
M. Wt
379.5
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olopatadine Isopropyl Ester

CAS Number

1206456-44-1

Product Name

Olopatadine Isopropyl Ester

IUPAC Name

propan-2-yl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate

Molecular Formula

C24H29NO3

Molecular Weight

379.5

InChI

InChI=1S/C24H29NO3/c1-17(2)28-24(26)15-18-11-12-23-22(14-18)21(10-7-13-25(3)4)20-9-6-5-8-19(20)16-27-23/h5-6,8-12,14,17H,7,13,15-16H2,1-4H3/b21-10-

InChI Key

AEZOYXJGZPHCRI-FBHDLOMBSA-N

SMILES

CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C

Synonyms

(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydro-dibenz[b,e]oxepin-2-acetic Acid 1-Methylethyl Ester

OIE is a synthetic compound derived from Olopatadine. Its significance lies in quality control processes for Olopatadine Hydrochloride. The presence and amount of OIE are monitored during Olopatadine Hydrochloride production to ensure the final product meets purity standards [, ].


Molecular Structure Analysis

OIE shares a similar core structure with Olopatadine Hydrochloride, containing a dibenzoxepin ring system with a functional group modification. The key difference lies in the ester linkage at the 2nd position of the ring. In OIE, an isopropyl group is attached through an ester bond, whereas Olopatadine Hydrochloride has a chloride group bonded at the same position [].


Chemical Reactions Analysis

Specific details regarding the synthesis of OIE are not publicly available due to potential proprietary information. However, general processes for Olopatadine Hydrochloride production involve the reaction of a starting material with appropriate precursors, followed by purification steps. During these processes, OIE might be formed as a byproduct [].

The decomposition pathway of OIE is not documented in available scientific literature. However, as an ester, it is likely susceptible to hydrolysis (reaction with water) under specific conditions, potentially breaking down into Olopatadine and Isopropyl alcohol [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of OIE, such as melting point, boiling point, and solubility, is limited due to its role as an impurity standard. These properties are likely not reported in detail as they are not crucial for quality control purposes.

OIE itself does not possess a known mechanism of action. Its significance lies in ensuring the absence or minimal presence of this impurity in the final Olopatadine Hydrochloride product. Olopatadine Hydrochloride works by blocking histamine receptors and stabilizing mast cells, thereby preventing the release of inflammatory mediators that cause allergic reactions in the eyes [].

Safety information on OIE is not readily available due to its limited use in research and production settings. However, as a derivative of Olopatadine, it's advisable to handle it with care, following standard laboratory safety protocols for potentially hazardous materials. Olopatadine Hydrochloride itself is generally well-tolerated with minimal side effects [].

XLogP3

4.9

Dates

Modify: 2023-08-15

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